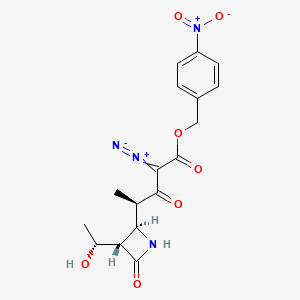
1,10-Phenanthroline-4-Methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Phenanthroline-4-Methanol is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its chelating properties, forming stable complexes with various metal ions. The addition of a methanol group at the 4-position enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-4-Methanol can be synthesized through several methods. One common approach involves the reaction of 1,10-phenanthroline with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically occurs in a solvent like methanol under controlled temperature conditions to yield the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1,10-Phenanthroline-4-Methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
- Oxidation products include 1,10-phenanthroline-4-carboxylic acid.
- Reduction products include this compound derivatives with different functional groups.
- Substitution products vary depending on the substituent introduced.
科学的研究の応用
1,10-Phenanthroline-4-Methanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: Employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,10-Phenanthroline-4-Methanol involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes or facilitate electron transfer processes. The molecular targets include various metal-dependent enzymes and proteins, and the pathways involved often relate to redox reactions and metal ion homeostasis.
類似化合物との比較
1,10-Phenanthroline: The parent compound, known for its strong chelating properties.
2,2’-Bipyridine: Another bidentate ligand with similar coordination chemistry.
4,7-Dimethyl-1,10-Phenanthroline: A derivative with methyl groups at the 4 and 7 positions, affecting its solubility and reactivity.
Uniqueness: 1,10-Phenanthroline-4-Methanol is unique due to the presence of the methanol group, which enhances its solubility and provides additional functionalization options. This makes it more versatile in various chemical and biological applications compared to its analogs.
特性
CAS番号 |
184946-30-3 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.2313 |
同義語 |
1,10-Phenanthroline-4-Methanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)




![4-Methyl-2-(2-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148649.png)
